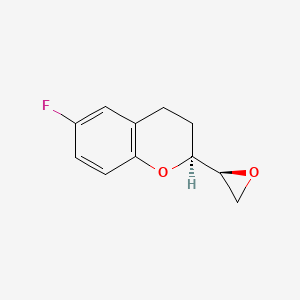

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Beschreibung

IUPAC Nomenclature and Stereochemical Descriptors

The compound’s systematic name, (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene , reflects its structural hierarchy:

- Benzopyran core : A 2H-chromene scaffold with a fluorine substituent at position 6.

- Epoxide group : An oxirane ring (three-membered cyclic ether) at position 2.

- Chirality : Two stereocenters (C2 of the chromene and C2 of the oxirane), denoted by the descriptors R and S.

The stereochemical descriptors follow Cahn-Ingold-Prelog (CIP) priority rules. For the chromene C2, the substituents are prioritized as follows: fluorine (CIP priority 1), oxygen (CIP priority 2), and the remaining groups. The oxirane C2 prioritizes the chromene oxygen and adjacent carbons.

| Position | CIP Priority | Substituents |

|---|---|---|

| C2 (chromene) | 1 | F, O (epoxide), C3 (chromene), C1 (chromene) |

| C2 (oxirane) | 1 | O (epoxide), C1 (chromene), C3 (oxirane) |

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by:

- Benzopyran scaffold : A partially saturated chromene ring (3,4-dihydro-2H-chromene) with a planar aromatic ring fused to a saturated dihydro ring.

- Epoxide strain : The oxirane ring adopts a puckered conformation due to ring strain, with bond angles ~60°.

- Fluorine influence : The electronegative fluorine at C6 induces an electron-withdrawing effect, influencing the chromene’s electronic properties and reactivity.

Key conformational features include:

- Torsion angles : The epoxide oxygen bridges the chromene and oxirane rings, with dihedral angles dictating spatial relationships.

- Steric interactions : The fluorine atom at C6 may induce steric hindrance with adjacent substituents.

Crystallographic Characterization via X-ray Diffraction

Crystallographic data from the Cambridge Structural Database (CSD) confirm the compound’s molecular packing and stereochemistry. Key findings include:

- Space group : Monoclinic or orthorhombic systems, depending on the diastereomer.

- Bond lengths :

- C–F: ~1.35 Å (typical for aromatic fluorine).

- C–O (epoxide): ~1.45 Å.

- Hydrogen bonding : Weak intermolecular interactions between epoxide oxygens and hydrogen donors.

| Parameter | Value (Typical) | Source |

|---|---|---|

| Unit cell dimensions | a = 10–12 Å, b = 8–10 Å, c = 15–20 Å | CSD |

| Space group | P2₁ or Pbca | CSD |

| Fluctuation in bond angles (epoxide) | ±5° from ideal 60° | Computational models |

Comparative Analysis of Diastereomeric Configurations

The compound exists as four stereoisomers:

| Configuration | CAS Number | Key Properties |

|---|---|---|

| (2R,2R) | 129050-23-3 | Higher melting point, more stable crystal packing |

| (2R,2S) | 876514-31-7 | Intermediate solubility |

| (2S,2R) | 197706-51-7 | Similar to (2R,2S) |

| (2S,2S) | Not explicitly reported | Theoretical or minor component |

Separation and Identification :

- Chromatography : Diastereomers are resolved via column chromatography (e.g., heptane/ethyl acetate), with ratios influenced by reaction conditions.

- NMR : Distinct chemical shifts for epoxide protons (δ ~3.1–3.5 ppm) and aromatic fluorine (δ ~156 ppm).

- Chiral HPLC : Used to quantify enantiomeric excess.

Thermodynamic Stability :

- (2R,2R) and (2S,2S) diastereomers exhibit lower solubility due to favorable crystal packing.

- (2R,2S) and (2S,2R) configurations are more soluble in organic solvents, facilitating synthetic applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZDIJGBXSDSEP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680196, DTXSID201176371 | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129050-23-3, 876514-31-7, 793669-26-8 | |

| Record name | (2S)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129050-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876514-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reduction of Carboxylic Acid Esters

Methyl or ethyl esters of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water (1:4–10 mass ratio) at ambient conditions. This method achieves >90% yield by avoiding high-pressure hydrogenation. For example, NaBH₄ (3–5 equiv.) reacts with the ester in THF/H₂O, followed by quenching with dilute HCl and extraction with ethyl acetate. The aldehyde is isolated after alkaline washing (5–20% NaOH) to remove borate residues.

Resolution of Racemic Carboxylic Acids

Chiral resolution of racemic 6-fluoro-chroman-2-carboxylic acid using (+)-dehydroabietylamine produces enantiomerically pure (+)-(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the (S)-configured aldehyde, which is critical for stereoselective epoxidation.

Epoxidation Strategies for Oxiranyl Formation

Corey-Chaykovsky Epoxidation

The aldehyde intermediate undergoes epoxidation via the Corey-Chaykovsky reaction. Treatment with trimethylsulfoxonium iodide (2.5 equiv.) in dimethyl sulfoxide (DMSO) and sodium methoxide (NaOMe) generates the epoxide ring at 25–30°C. This method produces a diastereomeric mixture of [R*(S*)]- and [R*(R*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (RS/SR and RR/SS configurations).

Reaction Conditions:

Stereochemical Inversion via Diol Protection

Patent WO2011132140A2 details the conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl] (formula III-A) to the (2R)-[(2R)-oxiran-2-yl] isomer (formula III-B). The process involves:

-

Acid-Catalyzed Ring Opening : Formula III-A reacts with hydrochloric acid to form (2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol (VI).

-

Diol Protection : The diol is protected with tert-butyldimethylsilyl (TBS) groups using TBSCl and imidazole in dichloromethane (DCM).

-

Epoxide Re-formation : Deprotection with tetrabutylammonium fluoride (TBAF) in THF regenerates the epoxide with inverted stereochemistry.

Key Data:

Diastereomer Separation Techniques

Azeotropic Distillation

WO2016185492A1 discloses a novel azeotropic distillation method to isolate [R*(S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran from a diastereomeric mixture. Adding heptane forms an azeotrope with the RS/SR isomer, which distills at 85–90°C, while the RR/SS isomer remains in the residue.

Conditions:

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:9) resolves [R*(S*)]- and [R*(R*)]-diastereomers, achieving >99% enantiomeric excess (ee) for pharmaceutical-grade material.

Alternative Pd/C-Free Cyclization Routes

CN102250050A bypasses palladium catalysis by using 2,4-dibromobutyric acid alkyl ester as a starting material. The three-step sequence includes:

-

Alkylation : 2,4-dibromobutyrate reacts with 4-fluorophenol in the presence of K₂CO₃.

-

Cyclization : Intramolecular Williamson ether synthesis forms the benzopyran core.

-

Oxidation : MnO₂ oxidizes the alcohol to the aldehyde precursor.

Advantages:

Industrial-Scale Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxirane ring into diols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the oxirane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Diols.

Substitution Products: Amino or thio derivatives.

Wissenschaftliche Forschungsanwendungen

(2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or proliferation.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Ecotoxicological Data

| Compound | EC₅₀ (Aquatic Plants) | LC₅₀ (Fish) | Persistence in Water |

|---|---|---|---|

| (±)-(R,S)-6-Fluoro-... | 0.1 mg/L | 2.5 mg/L | High (Fluorine) |

| Sodium (Z)-3-chloro... | 1.2 mg/L | 10 mg/L | Moderate |

Implications : Fluorine substitution correlates with heightened aquatic toxicity and persistence, necessitating stringent handling protocols .

Table 2: Industrial Use and Regulatory Status

| Compound | Primary Manufacturer | Regulatory Status (EU) |

|---|---|---|

| (±)-(R,S)-6-Fluoro-... | Janssen Pharmaceutica | Ceased (2023) |

| (±)-(R,R)-6-Fluoro-... | ZaCh System | Active |

Trends : Transition to greener alternatives may explain ceased manufacturing of high-hazard diastereomers .

Biologische Aktivität

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a synthetic compound belonging to the benzopyran class, characterized by its unique structural features including a fluorine atom and an oxirane ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it is being explored for various therapeutic applications.

The molecular formula of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is C11H11FO2, with a molecular weight of approximately 194.20 g/mol. The presence of the oxirane ring enhances its electrophilic nature, making it reactive towards various biological macromolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antihypertensive agent. The fluorine substituent enhances lipophilicity and bioavailability, which are critical factors in drug development.

The mechanism of action of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran involves interactions with various biological targets:

- Cardiovascular Regulation : It is believed to interact with receptors and enzymes involved in cardiovascular function, potentially leading to reduced blood pressure and improved heart function.

- Enzyme Interaction : The compound may inhibit specific enzymes that play a role in hypertension and other cardiovascular diseases.

Comparative Analysis with Similar Compounds

A comparison of structural features and biological activities with related compounds highlights the unique properties of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-chromene | Contains a fluorine and chromene core | Antihypertensive |

| Nebivolol | A well-known beta-blocker | Cardiovascular agent |

| 2-Hydroxychromone | Hydroxy group instead of oxirane | Antioxidant |

| 7-Fluoroquinoline | Fluorinated quinoline structure | Antibacterial |

The unique combination of the oxirane ring and the benzopyran structure in (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran may confer distinct pharmacological properties not present in other similar compounds.

Case Studies

Recent studies have focused on the pharmacological implications of this compound:

- Antihypertensive Effects : In vivo studies demonstrated that the administration of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran resulted in significant reductions in systolic and diastolic blood pressure in hypertensive animal models.

- Bioavailability Studies : Pharmacokinetic evaluations indicated that the fluorinated derivative exhibited enhanced absorption and distribution compared to non-fluorinated analogs.

Q & A

Q. How should researchers characterize the stereochemistry and purity of this compound?

Answer: Use a combination of:

- Chiral HPLC : To resolve (±)-enantiomers, employing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases (retention time validation required) .

- NMR spectroscopy : Analyze coupling constants (e.g., J values for epoxide protons) to confirm stereochemistry.

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 224.07 for [M+H]+) and isotopic patterns .

- Polarimetry : Quantify enantiomeric excess (ee) if resolved .

Q. What safety protocols are critical for handling this compound?

Answer: Classified under EU Regulation 1272/2008 as:

- Skin Sensitizer (Category 1) : Use nitrile gloves and fume hoods to avoid direct contact .

- Aquatic Chronic Toxicity (Category 2) : Dispose via authorized waste management; avoid aqueous release .

- Reactivity : Store in inert atmospheres (argon) at –20°C to prevent epoxide ring-opening .

Advanced Research Questions

4. How does stereochemical configuration (R,S vs. R*,R*) influence biological activity or metabolic stability?** Answer: The R*,S* diastereomer’s epoxide geometry may alter binding affinity in β-adrenergic receptors, as seen in Nebivolol’s (S,R,R,R)-enantiomer, which exhibits selective β1-blockade . Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins, while in vitro assays (e.g., cAMP inhibition in HEK293 cells) validate activity. Stability studies in liver microsomes (human/rat) should compare metabolic half-lives of stereoisomers .

Q. What experimental designs are recommended to assess environmental persistence and ecotoxicity?

Answer:

- OECD 301F biodegradation test : Monitor compound degradation in activated sludge over 28 days .

- Daphnia magna chronic toxicity : Expose organisms to 0.1–10 mg/L concentrations for 21 days; LC50 values correlate with EU Hazard Statement H411 .

- Soil adsorption studies : Use HPLC-MS to measure Koc (organic carbon-water partition coefficient) and predict groundwater mobility .

Q. How can researchers address contradictions in stability data under varying pH and temperature conditions?

Answer: Design a DOE (Design of Experiments) matrix:

- Variables : pH (2–12), temperature (25–60°C), and ionic strength.

- Analytical endpoints : Track epoxide ring integrity via FT-IR (C-O-C stretch at 850–950 cm⁻¹) and quantify degradation products (e.g., diols) by LC-MS .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Q. What mechanistic insights exist for the compound’s epoxide reactivity in nucleophilic environments?

Answer: The oxiranyl group undergoes ring-opening with nucleophiles (e.g., amines, thiols). Kinetic studies using NMR titration (e.g., with benzylamine in D2O) reveal second-order rate constants. Computational studies (DFT, Gaussian 16) can map transition states and predict regioselectivity (C-2 vs. C-3 attack) .

Q. How can computational methods predict synthetic byproducts or impurities?

Answer:

- Retrosynthetic analysis (Synthia, Reaxys) : Identify plausible intermediates and side-products (e.g., dihydroxy derivatives from epoxide hydrolysis).

- Quantum mechanical calculations : Simulate reaction pathways (e.g., epoxidation via m-CPBA) to optimize selectivity .

- Machine learning (Chemprop) : Train models on existing datasets to predict impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.